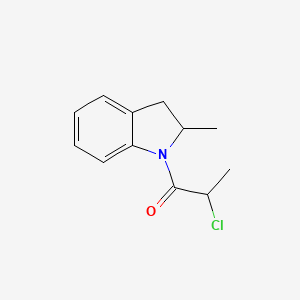

1-(2-Chloropropanoyl)-2-methylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13/h3-6,8-9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHLFEZNQZDFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indoline Core Structures in Academic Synthesis

The indoline (B122111) scaffold, characterized by a fused benzene (B151609) and pyrrolidine (B122466) ring system, is a cornerstone in the field of heterocyclic chemistry. researchgate.net Its structural rigidity and the presence of a modifiable nitrogen atom make it a "privileged structure" in medicinal chemistry and materials science. mdpi.com Indoline and its parent structure, indole (B1671886), are found in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring their biological relevance. researchgate.netpurkh.comnih.gov

In academic synthesis, the indoline core serves as a versatile building block for constructing more complex molecular architectures. Its 2,3-dihydroindole framework allows for stereoselective functionalization, a critical aspect in the synthesis of chiral drugs and catalysts. nih.gov The ability to introduce various substituents onto both the aromatic ring and the heterocyclic portion of the indoline nucleus enables the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and biological activity. researchgate.net The development of novel synthetic methodologies targeting the selective functionalization of the indoline core remains an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. nih.gov

Research Trajectories of Acylated Indoline Derivatives

The acylation of the indoline (B122111) nitrogen is a common and effective strategy to diversify the chemical space of this heterocyclic system. nih.gov Introducing an acyl group, such as the 2-chloropropanoyl moiety found in 1-(2-Chloropropanoyl)-2-methylindoline, can significantly modulate the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. mdpi.com Research into acylated indoline derivatives has followed several key trajectories.

One major focus has been the exploration of their potential as therapeutic agents. N-acylated indoles and indolines have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net The acyl group can act as a handle for further chemical modifications or can directly participate in interactions with biological targets. mdpi.com

Another significant research avenue is the use of acylated indolines as intermediates in organic synthesis. The N-acyl group can serve as a protecting group for the indoline nitrogen, allowing for selective reactions at other positions of the molecule. nih.gov Furthermore, the carbonyl group of the acyl moiety can be a site for subsequent chemical transformations, enabling the construction of more elaborate molecular frameworks. nih.gov The development of efficient and selective N-acylation methods for indoles and indolines continues to be an area of interest for synthetic chemists. nih.gov

Scope and Objectives for Advanced Inquiry into 1 2 Chloropropanoyl 2 Methylindoline

Established Synthetic Routes for Indoline N-Acylation

The formation of the N-acyl bond in indolines is a fundamental transformation in organic synthesis. Various methods have been established, ranging from direct acylation with highly reactive acylating agents to the use of modern catalytic systems that offer milder conditions and improved selectivity.

The most direct and widely practiced method for the N-acylation of secondary amines, including 2-methylindoline, is the reaction with an acyl chloride. This approach, often performed under Schotten-Baumann conditions, utilizes the high electrophilicity of the acyl chloride to react with the nucleophilic indoline nitrogen.

The synthesis of this compound via this route involves the reaction of 2-methylindoline with 2-chloropropanoyl chloride. The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a stoichiometric amount of a base. The base, commonly a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting indoline.

General Reaction Scheme:

(Image of 2-methylindoline reacting with 2-chloropropanoyl chloride in the presence of a base to form this compound and a hydrochloride salt)

The choice of base and reaction conditions can be crucial. While tertiary amines are standard, alternative methods for N-acylation include using aqueous bases with a phase-transfer catalyst. ntu.edu.sg The reaction is generally efficient and proceeds at temperatures ranging from 0 °C to room temperature. The primary challenge with using reactive acyl chlorides is their sensitivity to moisture and the potential for side reactions if other nucleophilic functional groups are present in the substrate. cuni.czd-nb.infobeilstein-journals.orgnih.gov

While 2-methylindoline is a secondary amine and generally more nucleophilic than its aromatic counterpart, indole (B1671886), its reactivity can be further enhanced through substrate modification. The principal modification involves the deprotonation of the N-H bond to generate the corresponding indolinide anion. This can be achieved by treating the 2-methylindoline with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, prior to the addition of the acylating agent.

The resulting indolinide anion is a significantly more potent nucleophile, which can lead to faster and more complete acylation reactions. This pre-activation strategy is particularly useful when employing less reactive acylating agents than acyl chlorides, such as esters or anhydrides. This approach ensures that acylation occurs exclusively at the nitrogen atom, which is the site of highest charge density in the anion. ntu.edu.sg

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and environmental compatibility. While much of the research on catalytic functionalization of indolines has focused on C-H activation at the C7 position of the benzene (B151609) ring mdpi.comnih.gov, several strategies for catalytic N-acylation have been developed.

Non-enzymatic catalytic kinetic resolution of indolines has been achieved through N-acylation, demonstrating the utility of chiral catalysts in this transformation. nih.gov These catalysts, often based on planar-chiral derivatives, can selectively acylate one enantiomer of a racemic indoline, providing a route to enantioenriched N-acylated products and unreacted starting material. nih.gov Furthermore, enzymes have been explored for the kinetic resolution of cyclic amines through the hydrolysis of N-acyl derivatives, highlighting the potential for biocatalytic approaches. mdpi.com

Transition metal catalysis, particularly with palladium and rhodium, has also been applied to the N-functionalization of indolines, though these methods have been more extensively developed for N-alkylation rather than N-acylation. ccspublishing.org.cnnih.gov However, the principles of activating the indoline nitrogen within a catalytic cycle are well-established and could potentially be adapted for acylation reactions using suitable acyl sources.

Stereoselective Synthesis of this compound

The structure of this compound contains two stereocenters: one at the C2 position of the methylindoline ring and another at the C2 position of the chloropropanoyl group. Consequently, the molecule can exist as four possible stereoisomers (diastereomeric pairs of enantiomers). The stereoselective synthesis of a single isomer is a significant challenge that requires precise control over the formation of these chiral centers. This can be accomplished either by using enantiopure starting materials or by inducing asymmetry during the key bond-forming step.

One of the most effective strategies in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgtcichemicals.comresearchgate.netwilliams.edu In the context of synthesizing an enantiopure form of this compound, this would typically involve starting with an enantiomerically pure 2-methylindoline.

Enantiopure 2-methylindoline can be accessed through several methods, with kinetic resolution of the racemic mixture being a prominent approach. ccspublishing.org.cn In a kinetic resolution, the two enantiomers of racemic 2-methylindoline react at different rates with a chiral reagent or catalyst. This allows for the separation of the faster-reacting enantiomer (which is consumed) from the slower-reacting one (which is recovered).

For instance, the kinetic resolution of 2-methylindoline has been successfully demonstrated using non-enzymatic acylation catalysts. nih.gov In one study, a planar-chiral PPY (4-pyrrolidinopyridine) derivative was used as a catalyst to selectively acylate one enantiomer of racemic 2-methylindoline, achieving good selectivity factors. nih.gov Another approach involves enzymatic hydrolysis, where a hydrolase from Arthrobacter sp. K5 has been used for the kinetic resolution of N-pivaloyl-2-methylindoline to produce (S)-2-methylindoline. mdpi.com

| Method | Chiral Reagent/Catalyst | Acylating Agent | Selectivity (s) | Reference |

| Non-enzymatic Catalytic KR | Planar-chiral PPY derivative | Phthalic Anhydride | up to 13 | nih.gov |

| Enzymatic KR (Hydrolysis) | Hydrolase from Arthrobacter sp. K5 | N/A (hydrolysis of N-pivaloyl-2-MPI) | E = 26.3 | mdpi.com |

Table 1: Examples of Kinetic Resolution Methods for 2-Methylindoline.

Once enantiopure (R)- or (S)-2-methylindoline is obtained, its subsequent acylation with racemic 2-chloropropanoyl chloride would lead to a mixture of two diastereomers, which are often separable by standard chromatographic techniques.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a reaction, guided by a chiral feature present in the substrate, reagent, or catalyst. youtube.com For the synthesis of this compound, this involves controlling the stereochemistry of the 2-chloropropanoyl group as it is introduced.

A powerful method to achieve this is through the kinetic resolution of racemic 2-methylindoline using a chiral, enantiopure acylating agent. This process relies on the differential rates of reaction between the two enantiomers of the indoline and the chiral acyl chloride. The transition states leading to the two diastereomeric products are not isoenergetic, resulting in the preferential formation of one diastereomer.

A relevant study demonstrated this principle by acylating racemic 2-methylindoline with enantiopure (S)-naproxen acyl chloride. rsc.orgresearchgate.net The reaction yielded a mixture of two diastereomeric amides, with the (S,S)-diastereoisomer being formed preferentially.

| Racemic Amine | Chiral Acylating Agent | Major Diastereomer | Diastereomeric Excess (de) | Reference |

| (±)-2-Methylindoline | (S)-Naproxen acyl chloride | (S,S)-amide | 76% | rsc.orgresearchgate.net |

Table 2: Diastereoselective Acylation of Racemic 2-Methylindoline.

This result establishes that the chirality of the acylating agent can effectively induce asymmetry during the N-acylation of 2-methylindoline. By analogy, using enantiopure (R)- or (S)-2-chloropropanoyl chloride to acylate racemic 2-methylindoline would be expected to proceed with some level of diastereoselectivity, favoring the formation of one of the two possible diastereomeric products. The subsequent separation of these diastereomers, followed by hydrolysis of the amide bond if necessary, provides a viable pathway to obtaining specific stereoisomers of the target compound.

Enantioselective Formation of the Indoline Ring System

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of the 2-methylindoline core is a critical area of research. Chiral 2-methylindoline is a valuable intermediate for various bioactive compounds. nih.gov Several catalytic asymmetric strategies have been developed to produce enantioenriched 2-methylindoline.

One notable method involves the enantioselective intramolecular copper-catalyzed hydroamination of N-sulfonyl-2-allylanilines. nih.gov This approach utilizes a copper(II) salt and a chiral ligand derived from an amino acid to facilitate the cyclization, yielding chiral N-sulfonyl-2-methylindolines with high enantiomeric excess (ee). The arylsulfonyl group can be subsequently removed to provide the free chiral 2-methylindoline. nih.gov This method is competitive with other strategies due to the commercial availability of the chiral ligand and the use of a common copper salt. nih.gov

Another effective strategy is the asymmetric hydrogenation of indoles. nih.govorganic-chemistry.org While resolutions are a common technique to obtain optically enriched indolines, catalytic enantioselective reduction of indole precursors offers a more direct route. nih.gov For instance, Brønsted acid-catalyzed transfer hydrogenation of 2-alkyl-substituted 3H-indoles using a Hantzsch ester as the hydrogen source can produce optically active indolines. organic-chemistry.org This metal-free approach provides an attractive alternative to transition-metal-catalyzed methods, which may require harsh conditions like high pressures. organic-chemistry.org

Palladium-catalyzed asymmetric reactions have also been successfully employed. One such method involves the asymmetric C(sp³)–H activation and cyclization of an N-isopropyl-2-bromoaniline derivative. rsc.org Using a chiral phosphine (B1218219) ligand like (R,R)-Me-DUPHOS in the presence of a palladium catalyst, this reaction can produce the corresponding 2-methylindoline with high yield and excellent enantioselectivity (e.g., 97% yield, 93% ee). rsc.org

| Catalytic System | Substrate | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Copper(II) / Chiral Ligand | N-sulfonyl-2-allylaniline | Intramolecular hydroamination/cyclization. nih.gov | Up to 90% nih.gov |

| Chiral Brønsted Acid | 2-Alkyl-3H-indole | Metal-free transfer hydrogenation. organic-chemistry.org | Moderate to high organic-chemistry.org |

| Palladium(II) / Chiral Phosphine Ligand | N-alkyl-2-bromoaniline derivative | Intramolecular C-H activation/cyclization. rsc.org | Up to 93% rsc.org |

Reaction Mechanism Elucidation for this compound Formation

The final step in the synthesis of this compound is the N-acylation of the 2-methylindoline ring. This reaction involves the formation of an amide bond between the secondary amine of the indoline and the acyl chloride, 2-chloropropanoyl chloride.

The N-acylation of a secondary amine like 2-methylindoline with an acyl chloride such as 2-chloropropanoyl chloride proceeds through a well-established nucleophilic addition-elimination mechanism. chemguide.co.uk

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 2-methylindoline at the electrophilic carbonyl carbon of the 2-chloropropanoyl chloride. chemguide.co.uk This carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This initial attack is the "addition" phase of the mechanism, leading to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the nitrogen atom carries a positive charge. chemguide.co.uk

The reaction then enters the "elimination" phase. The unstable tetrahedral intermediate rapidly collapses to reform the carbon-oxygen double bond. chemguide.co.uk This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻). chemguide.co.uk

Kinetic studies of N-acylation reactions are fundamental to understanding reaction rates and developing stereoselective transformations. A key application of such studies is in the kinetic resolution of racemic mixtures of amines, including indolines. nih.govnih.govacs.org

In a kinetic resolution, the two enantiomers of a racemic amine react with a chiral acylating agent or in the presence of a chiral catalyst at different rates. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the acylated product) from the slower-reacting, unreacted enantiomer. The development of non-enzymatic chiral acylation catalysts has been a significant area of research. nih.govnih.gov For example, planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives have been synthesized and studied as catalysts for the kinetic resolution of 2-substituted indolines through N-acylation. nih.govacs.org

These studies involve measuring the relative rates of acylation for the different enantiomers, which provides the selectivity factor (s). A higher 's' value indicates a greater difference in reaction rates and a more effective resolution. Such kinetic investigations are crucial for optimizing catalysts and reaction conditions to achieve high enantiomeric excess in the products. nih.gov

Optimization of Synthetic Reaction Conditions

The efficiency of the N-acylation reaction to form this compound is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, and the nature of the base used.

The solvent plays a critical role in N-acylation reactions, influencing both the reaction rate and the final yield. The choice of solvent can affect the solubility of reactants and the stabilization of charged intermediates and transition states.

In studies of related N-acylation and N-alkylation reactions of indoles and similar heterocycles, a range of solvents have been investigated. For the N-acylation of indoles with thioesters, screening revealed that xylene was the optimal solvent, providing significantly better yields than dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or methanol (B129727) (MeOH). nih.gov In another study on the alkylation of indoles, dichloromethane (CH₂Cl₂) was found to be the best solvent, while solvents like ethyl acetate, water, THF, and acetone (B3395972) gave poor yields and selectivities. researchgate.net

General observations suggest that aprotic solvents are often preferred for acylation reactions using acyl chlorides to avoid competitive reactions with the solvent. Furthermore, the polarity and dielectric constant of the solvent can be important. For some asymmetric N-alkylation reactions, aprotic solvents with higher dielectric constants have been shown to afford better yields and enantioselectivity. mdpi.com This indicates that polar, aprotic solvents may better stabilize charged intermediates in the reaction pathway.

| Reaction Type | Solvent | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| N-acylation of Indole | Xylene | High Yield | nih.gov |

| N-acylation of Indole | DMF, THF, MeOH | Low Yield | nih.gov |

| Alkylation of Indole | Dichloromethane (CH₂Cl₂) | High Yield (93%) | researchgate.net |

| Alkylation of Indole | Ethyl Acetate, Water, THF, Acetone | Poor Yields and Selectivities | researchgate.net |

| Asymmetric N-Alkylation | Aprotic solvents with high dielectric constant (e.g., DMF) | Better Yield and Enantioselectivity | mdpi.com |

Temperature and Pressure Optimization for N-Acylation

The N-acylation of 2-methylindoline with 2-chloropropanoyl chloride is a reaction that is sensitive to temperature. The Schotten-Baumann reaction, a widely used method for acylating amines, typically employs a two-phase system of an organic solvent and an aqueous base. acs.orgrsc.org The temperature of this exothermic reaction is often controlled by cooling to prevent unwanted side reactions. For less reactive amines, or in cases where steric hindrance is a factor, elevated temperatures may be necessary to drive the reaction to completion.

In the context of related N-acylations of heterocyclic amines, temperature optimization is a critical parameter. For instance, in the N-acylation of indoles with thioesters, a reaction temperature of 140°C in xylene was found to be optimal, with a noticeable decrease in product yield at lower temperatures such as 100°C. nih.govd-nb.info Conversely, some catalytic systems for N-acylation can operate effectively at room temperature. acs.org

The influence of pressure on N-acylation reactions is less commonly reported for standard amide bond formations. However, high-pressure conditions have been shown to promote certain reactions involving amines, such as aza-Michael additions, suggesting that pressure could be a variable to consider for optimizing the synthesis of sterically hindered amides. organic-chemistry.org

Table 1: Illustrative Temperature Optimization for a General N-Acylation Reaction

| Entry | Temperature (°C) | Solvent | Base | Yield (%) |

| 1 | 0 | Dichloromethane | Triethylamine | 85 |

| 2 | 25 (Room Temp) | Dichloromethane | Triethylamine | 92 |

| 3 | 40 (Reflux) | Dichloromethane | Triethylamine | 88 (with side products) |

| 4 | 100 | Xylene | Cesium Carbonate | 73 |

| 5 | 140 | Xylene | Cesium Carbonate | 95 |

Catalyst Screening and Ligand Design in Indoline Synthesis

Given the reduced nucleophilicity of the nitrogen atom in indolines compared to simpler amines, catalytic methods are often employed to facilitate N-acylation. A variety of catalysts have been explored for the synthesis of amides and related compounds.

For the direct N-acylation of indoles with carboxylic acids, boric acid has been used as a catalyst, although this method requires high temperatures and long reaction times. clockss.orgchemrxiv.org More sophisticated catalytic systems involving transition metals are prevalent in modern organic synthesis.

Catalyst Screening:

Catalyst screening for the N-acylation of amines and their derivatives has encompassed a range of options:

Lewis Acids: Catalysts such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum triflate (Al(OTf)₃) have been reported to promote N-acylation reactions. mdpi.com

Organocatalysts: 4-Dimethylaminopyridine (DMAP) is a well-known and highly effective catalyst for acylation reactions, often used in conjunction with a stoichiometric base.

Transition Metal Catalysts: Palladium, copper, and rhodium complexes have shown significant utility in C-N bond-forming reactions, including amidation. For instance, palladium-catalyzed amination of aryl chlorides has been extensively studied, with ligand design playing a crucial role in catalyst activity. chemguide.co.ukresearchgate.netthieme.de Copper-catalyzed N-arylation of indoles is also a well-established method. researchgate.net While these examples pertain to C-N bond formation with aryl partners, the underlying principles of catalyst and ligand design are relevant to N-acylation.

Ligand Design:

The design of ligands is paramount in transition metal-catalyzed reactions, as they modulate the steric and electronic properties of the metal center, thereby influencing reactivity, selectivity, and catalyst stability.

In the context of palladium-catalyzed aminations, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective. clockss.org For copper-catalyzed reactions, N,N'-dimethylethylenediamine (DMEDA) is a common and effective ligand for C-N cross-coupling. acs.org

The development of chiral ligands has enabled enantioselective catalytic processes. For example, chiral P,N-ligands have been successfully applied in various metal-catalyzed reactions, outperforming their symmetrical counterparts in many cases. nih.gov While direct application to the synthesis of this compound is not documented in the provided results, these principles of ligand design would be applicable in developing a catalytic, and potentially asymmetric, synthesis.

Table 2: Representative Catalyst and Ligand Screening for a General C-N Coupling Reaction

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 65 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 95 |

| 3 | CuI | DMEDA | K₃PO₄ | DMSO | 88 |

| 4 | [RhCl(cod)]₂ | dppf | Cs₂CO₃ | THF | 74 |

| 5 | NiCl₂(dme) | IPr | NaOtBu | Toluene | 82 |

Note: This table illustrates a general approach to catalyst and ligand screening for C-N bond formation and is not based on specific experimental data for the target compound.

Computational and Theoretical Investigations of 1 2 Chloropropanoyl 2 Methylindoline

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict a variety of molecular properties, including molecular geometry, vibrational frequencies, and electronic characteristics, by calculating the electron density. researchgate.netnih.gov For 1-(2-Chloropropanoyl)-2-methylindoline, DFT calculations can elucidate its fundamental chemical nature.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT is used to analyze key electronic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO is a measure of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other chemical species.

Interactive Table: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. researchgate.net Since this compound has several rotatable bonds, it can exist in multiple conformations with varying energies.

DFT calculations can be used to:

Identify Stable Conformers: By systematically rotating the flexible bonds (e.g., the bond between the propanoyl group and the indoline (B122111) nitrogen), a potential energy surface can be mapped. researchgate.net The points of minimum energy on this surface correspond to stable conformers.

Determine Relative Stabilities: The calculations provide the relative energies of these conformers. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. mdpi.com Factors influencing stability include steric hindrance and intramolecular interactions. For instance, the relative positions of the chloro-, methyl-, and phenyl groups can lead to steric strain, destabilizing certain conformations. rsc.org

Interactive Table: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 175 | 0.00 | 75.5 |

| B | 65 | 1.50 | 14.0 |

| C | -70 | 2.10 | 10.5 |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure. nih.gov

Vibrational Spectroscopy (IR): DFT can calculate the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies can be correlated with experimental Infrared (IR) spectra to assign specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the amide, C-Cl stretch, and various vibrations of the aromatic indoline ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

Interactive Table: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| C=O (Amide) | 1675 | 1670 | Stretching |

| C-N (Amide) | 1390 | 1385 | Stretching |

| C-Cl | 750 | 745 | Stretching |

| Aromatic C-H | 3050 | 3045 | Stretching |

Molecular Dynamics Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. nih.govnih.gov

MD simulations provide a detailed picture of the flexibility and conformational dynamics of this compound. By simulating the molecule over a period (typically nanoseconds to microseconds), one can observe:

Conformational Transitions: The molecule is not static but dynamically samples different conformations. MD can reveal the pathways and timescales of transitions between the stable conformers identified by DFT.

Structural Stability: Parameters like the Root Mean Square Deviation (RMSD) can be monitored over time to assess the stability of the molecule's structure. A stable simulation will show the RMSD fluctuating around an average value.

Flexibility of Different Regions: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify which parts of the molecule are more rigid or more flexible. For example, the indoline core is expected to be more rigid than the 2-chloropropanoyl side chain.

Interactive Table: Hypothetical Parameters for an MD Simulation

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER / OPLS | Describes the potential energy of the system. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these interactions at a molecular level. nih.govpharmaexcipients.com

By placing this compound in a simulation box filled with solvent molecules (e.g., water), it is possible to analyze:

Solvation Shell: The organization of solvent molecules around the solute can be characterized. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the compound (e.g., the amide oxygen) and solvent molecules can be monitored.

Hydrophobic Interactions: The interaction of nonpolar parts of the molecule, like the benzene (B151609) ring of the indoline core, with the solvent can be observed. In aqueous solutions, water molecules tend to form a structured cage around hydrophobic regions.

This analysis, often termed Solvent Interaction Analysis (SIA), helps to understand the solubility and partitioning behavior of the compound, which is driven by interactions like hydrogen bonding, electrostatic forces, and dipole-dipole interactions within the aqueous medium. nih.govmdpi.com

Molecular Docking Studies of this compound

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, providing insights into the binding behavior of ligands like this compound at the active site of a biological receptor. dergipark.org.tr The primary goals of molecular docking are to predict the binding mode, estimate the binding affinity, and perform virtual screening to identify active compounds from large libraries. nih.gov

The prediction of binding modes for this compound involves simulating its interaction with the three-dimensional structure of a target protein. This in silico approach aims to identify the most stable conformation, or "pose," of the ligand within the receptor's binding pocket. mdpi.com The process utilizes sophisticated search algorithms to explore the conformational space of the ligand and the receptor's active site. nih.gov

The binding mode is determined by the various non-covalent interactions between the ligand and the protein's amino acid residues. For this compound, this would involve interactions stemming from its key structural features: the indoline core, the methyl group, and the chloropropanoyl side chain. Docking simulations can reveal multiple potential binding modes, which is significant as some ligands can assume more than one orientation in the active site, potentially influencing their functional activity. nih.govmdpi.com The results from these simulations provide a static picture of the ligand-receptor complex, which is crucial for understanding the structural basis of its biological activity. dergipark.org.trmdpi.com

| Pose ID | Description of Orientation | Key Interacting Moieties | Root-Mean-Square Deviation (RMSD) from Best Mode (Å) |

|---|---|---|---|

| 1 | Chloropropanoyl group oriented towards a polar pocket; indoline core in a hydrophobic cleft. | Carbonyl oxygen, Chlorine atom | 0.00 |

| 2 | Indoline core flipped, interacting with different hydrophobic residues. | Indoline nitrogen, Methyl group | 1.85 |

| 3 | Side chain extended towards the solvent-exposed region of the active site. | Chloropropanoyl group | 2.40 |

Following the prediction of the binding pose, a detailed ligand-protein interaction profile is generated. This profile maps the specific non-covalent interactions that stabilize the complex. nih.gov For this compound, these interactions would be analyzed to understand its binding mechanism. The analysis typically identifies several types of interactions:

Hydrogen Bonds: The carbonyl oxygen of the propanoyl group could act as a hydrogen bond acceptor with donor residues like serine or tyrosine in the receptor site.

Hydrophobic Interactions: The aromatic ring of the indoline core and the methyl group are likely to engage in hydrophobic interactions with non-polar amino acid residues such as valine, leucine, and isoleucine. nih.gov

Halogen Bonds: The chlorine atom on the propanoyl group may form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

This interaction profiling is essential for rational drug design, as it highlights which chemical features of the ligand are critical for binding and where modifications could be made to enhance affinity or specificity. researchgate.net

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen | TYR-88 | Hydrogen Bond | 2.9 |

| Indoline Ring | LEU-112 | Hydrophobic | 3.8 |

| Indoline Ring | VAL-120 | Hydrophobic | 4.1 |

| Chlorine Atom | GLN-84 (Backbone C=O) | Halogen Bond | 3.2 |

| Methyl Group | ILE-115 | Hydrophobic | 3.9 |

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. arxiv.org These functions calculate a score that represents the strength of the interaction, typically expressed in units of energy such as kcal/mol. nih.gov A lower (more negative) energy score generally indicates a more favorable binding affinity. nih.gov

Scoring functions can be categorized as physics-based, empirical, or knowledge-based. nih.gov

Physics-based functions use molecular mechanics force fields to calculate energies associated with van der Waals and electrostatic interactions. nih.gov

Empirical functions use regression models to fit coefficients for different energy terms (e.g., hydrogen bonds, hydrophobic effects) to reproduce experimentally determined binding affinities.

Knowledge-based functions are derived from statistical potentials obtained from large databases of known protein-ligand complexes.

The predicted binding affinity for this compound helps to rank it against other potential ligands and provides a quantitative measure of its potential potency. nih.gov However, it is important to note that these predictions are approximations, and their accuracy can vary depending on the scoring function used and the specific protein-ligand system being studied. arxiv.orgresearchgate.net

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Correlation Coefficient (R) with Experimental Data |

|---|---|---|

| AutoDock Vina | -7.8 | 0.616 |

| X-Score | -8.2 | 0.650 |

| AK-Score | -8.5 | 0.827 |

| Correlation coefficients are representative values from benchmark studies to indicate general performance. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is used to predict the activity of new, untested compounds and to understand which molecular properties are most important for their biological function. nih.gov

The development of a QSAR model for a series of analogs of this compound would begin with a dataset of compounds with experimentally measured in vitro activities (e.g., IC50 values). The process involves several key steps:

Data Collection: Gathering a set of structurally related compounds with a consistent measure of biological activity against a specific target.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical, topological, and electronic properties. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that correlates the descriptors with the observed activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed. This is done using internal validation techniques (like cross-validation) and, crucially, by using an external test set of compounds that were not used in the model's development. mdpi.comljmu.ac.uk Key statistical metrics for validation include the coefficient of determination (R²) for the training set and the predictive R² (q²) for the test set. mdpi.com

A successful QSAR model can be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of those predicted to have the highest activity. nih.gov

| Parameter | Value | Description |

|---|---|---|

| N (Training Set) | 80 | Number of compounds in the training set. |

| N (Test Set) | 20 | Number of compounds in the test set. |

| R² (Coefficient of Determination) | 0.85 | Measures the goodness-of-fit of the model for the training data. |

| q² (Cross-Validated R²) | 0.75 | Measures the internal predictive ability of the model. |

| R²_pred (Predictive R² for Test Set) | 0.81 | Measures the model's ability to predict the activity of an external set of compounds. |

A major benefit of QSAR modeling is the identification of molecular descriptors that have the most significant influence on biological activity. nih.gov By analyzing the final QSAR equation, researchers can gain mechanistic insights into the structure-activity relationship. For a molecule like this compound and its analogs, key descriptors might include:

Hydrophobic Descriptors (e.g., LogP): The hydrophobicity of the molecule, which can influence its ability to cross cell membranes and bind to hydrophobic pockets in a receptor.

Electronic Descriptors (e.g., Partial Charges, Dipole Moment): These describe the electron distribution in the molecule and are crucial for electrostatic and polar interactions with the target.

Topological Descriptors (e.g., Molecular Connectivity Indices): These relate to the size, shape, and degree of branching in the molecule's structure.

Steric Descriptors (e.g., Molar Refractivity): These account for the volume and bulk of the molecule or specific substituents, which can impact how well the ligand fits into the binding site.

Identifying these key descriptors helps guide the optimization process by suggesting which parts of the molecule should be modified to enhance activity. For instance, if a positive correlation with LogP is found, it might suggest that increasing the hydrophobicity of a particular substituent could lead to a more potent compound. mdpi.com

| Descriptor | Descriptor Class | Correlation with Activity | Interpretation |

|---|---|---|---|

| ALOGP | Hydrophobic | Positive | Increased hydrophobicity is favorable for activity. |

| SpMax1_Bh(m) | Topological | Negative | Lower values, potentially related to a more compact shape, are beneficial. |

| PEOE_VSA+1 | Electronic / Surface Area | Positive | A larger surface area with positive partial charge contributes to activity, suggesting key electrostatic interactions. |

| AMR | Steric | Negative | Increased bulk (molar refractivity) is detrimental, indicating a sterically constrained binding pocket. |

Structure Activity Relationship Sar Studies of 1 2 Chloropropanoyl 2 Methylindoline Analogues in in Vitro Biological Systems

Design Principles for Structural Variations Around the Indoline (B122111) Core

The indoline ring is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules. researchgate.net Its structural modification offers a powerful strategy to modulate biological function. Design principles for analogues of 1-(2-Chloropropanoyl)-2-methylindoline focus on systematically altering specific positions on the molecule to understand their contribution to activity.

Modifications on the Indoline Nitrogen Atom

The nitrogen atom (N-1) of the indoline ring is a primary site for chemical modification, and its substitution can profoundly impact a compound's biological profile. N-acylated indoles are a widespread motif in many pharmaceuticals and natural products. beilstein-journals.orgnih.gov The synthesis of analogues often involves decorating the N-1 position with various acyl or alkyl groups to explore the chemical space around this site. nih.govresearchgate.net

SAR studies on other indole-containing compounds have demonstrated that the nature of the N-acyl group is critical for activity. For instance, investigations into certain N-acyl indole (B1671886) derivatives revealed that compounds with shorter alkyl chains (C2–C8) on the acyl moiety retained biological activity, whereas those with long (C14) or bulky (benzoyl) groups showed a complete loss of potency. mdpi.com This suggests that steric bulk at the N-1 position is a key determinant of molecular recognition by a biological target.

Common synthetic strategies for modifying the indoline nitrogen include acylation with substituted benzoyl chlorides or alkylation via reductive amination with various aldehydes. nih.govresearchgate.net These approaches allow for the introduction of a diverse range of functional groups, enabling a thorough exploration of the SAR at this position.

| Modification Type | Example Substituent | Rationale for Variation | Potential Impact on Activity |

| N-Alkylation | Benzyl, 4-Fluorobenzyl | Explore steric and electronic effects of aromatic rings. | Alter binding affinity and selectivity. nih.gov |

| N-Acylation | 4-Fluorobenzoyl, Cyclohexanecarbonyl | Modulate hydrogen bonding capacity and conformation. nih.gov | Enhance or decrease potency based on steric fit. mdpi.com |

| N-Carbamoylation | Boc (tert-Butoxycarbonyl) | Introduce a protecting group that can alter solubility and metabolic stability. | Often used as a synthetic intermediate; can reduce activity if it hinders binding. nih.gov |

Table 1: Examples of modifications at the indoline N-1 position and their strategic rationale in SAR studies.

Substituent Effects on the Chloropropanoyl Moiety

The 2-chloropropanoyl group attached to the indoline nitrogen is a critical pharmacophoric element. Its chemical features, including the electrophilic carbonyl carbon, the length of the alkyl chain, and the presence of the chlorine atom, are key targets for modification. The amide bond itself is known to be more stable than ester bonds, conferring good stability in biological systems. mdpi.com The principles governing the SAR of N-acyl groups in other chemical series, such as N-acyl amino acids, show that both the length and degree of saturation of the acyl chain are crucial for biological function. mdpi.comnih.gov

Systematic modifications to the 2-chloropropanoyl moiety can be designed to probe its role in target binding. Key variations could include:

Altering the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would systematically alter the electronic properties (electronegativity) and size of the substituent, which can impact binding affinity and reactivity.

Varying Chain Length: Synthesizing analogues with chloroacetyl (C2) or chlorobutanoyl (C4) groups would determine the optimal chain length for fitting into a target's binding pocket. mdpi.com

Positional Isomerism: Moving the chlorine atom from the C2 to the C3 position of the propanoyl chain would assess the spatial requirements for the halogen substituent.

Replacing the Halogen: Substituting the chlorine with non-halogen groups like hydroxyl, methoxy, or methyl groups would help elucidate whether the activity is dependent on the electron-withdrawing nature of the halogen or on specific steric or hydrogen-bonding interactions.

| Modification Site | Variation | Predicted Effect on Properties | Rationale for SAR |

| Halogen Atom | F, Br, I | Modulates electronegativity, size, and lipophilicity. | To optimize electronic interactions and van der Waals contacts. |

| Alkyl Chain | Acetyl (C2), Butanoyl (C4) | Alters chain length and flexibility. | To determine optimal fit within a binding pocket. |

| Halogen Position | 3-Chloropropanoyl | Changes spatial arrangement of the key substituent. | To map the topography of the binding site. |

| Substituent | OH, OCH₃, CH₃ | Varies electronic and steric profile; introduces H-bonding potential. | To distinguish between electronic, steric, and specific bonding requirements. |

Table 2: Hypothetical design principles for modifying the N-acyl moiety to probe structure-activity relationships.

Impact of Methyl Group Stereochemistry at C2 on Indoline Derivatives

Stereochemistry is a critical factor in the biological activity of chiral compounds because biological targets such as enzymes and receptors are themselves chiral. libretexts.org The presence of a methyl group at the C2 position of the indoline ring in this compound creates a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-2-methylindoline and (S)-2-methylindoline.

The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. libretexts.orgnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects, as famously illustrated by the cases of thalidomide (B1683933) and ibuprofen. libretexts.org For many classes of compounds, stereochemistry is a primary driver of potency and pharmacokinetics. nih.gov Studies on other chiral molecules have shown that differences in activity between enantiomers can arise from stereoselective uptake by cellular transport systems or differential binding affinities at the target site. nih.govnih.gov

Therefore, a complete SAR study of this compound analogues requires the separation and individual biological evaluation of the (R)- and (S)-enantiomers. The synthesis of enantiomerically pure C2-substituted indoles is a key step to understanding whether the biological target has a stereochemical preference, which is crucial information for designing more potent and selective analogues. jst.go.jp

| Enantiomer | Configuration at C2 | Expected Biological Activity | Rationale for Separate Testing |

| Enantiomer A | (R) | Potentially different from (S)-enantiomer. | Biological systems are chiral and may interact preferentially with one enantiomer. libretexts.org |

| Enantiomer B | (S) | Potentially different from (R)-enantiomer. | One enantiomer may be more potent, while the other could be inactive or responsible for off-target effects. nih.gov |

Table 3: Importance of evaluating the individual enantiomers arising from the C2-methyl stereocenter.

Mechanistic Investigations of In Vitro Biological Activities

Once bioactive analogues have been identified through SAR studies, in vitro mechanistic investigations are performed to understand how these compounds exert their effects at the molecular and cellular levels. These studies typically involve enzyme assays and cell-based pathway analyses.

Modulation of Enzyme Activity (In Vitro)

Many drugs function by inhibiting the activity of specific enzymes. Indoline-based scaffolds have been successfully developed as potent inhibitors for various enzyme classes, including kinases and metabolic enzymes. nih.govresearchgate.netnih.gov For analogues of this compound, a primary step in mechanistic investigation would be to screen them against a panel of relevant enzymes to identify potential molecular targets.

A notable example of this approach is the development of indoline-based dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.govacs.org In these studies, an initial indoline "hit" compound was identified, and subsequent SAR exploration led to the synthesis of analogues with significantly improved inhibitory potency. acs.org The activity of these compounds was quantified by determining their half-maximal inhibitory concentration (IC₅₀) values in enzymatic assays. Such quantitative data is essential for building a robust SAR model. For example, modifications at the N-1 and C-5 positions of the indoline ring were shown to have a dramatic effect on the inhibition of both 5-LOX and sEH. nih.gov

| Compound | Indoline N-1 Substituent | Indoline C-5 Substituent | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) |

| 43 | 4-Fluorobenzyl | H | 1.12 ± 0.08 | > 10 |

| 53 | 4-Fluorobenzyl | NO₂ | 0.95 ± 0.10 | 0.061 ± 0.003 |

| 73 | 4-Fluorobenzyl (reduced amine) | NH₂ | 0.41 ± 0.01 | 0.43 ± 0.10 |

Table 4: SAR data for indoline-based dual 5-LOX/sEH inhibitors, demonstrating how substitutions on the indoline core modulate enzyme inhibitory activity. Data adapted from Russo et al., 2022. nih.govacs.org

Cellular Pathway Interrogations (In Vitro)

Beyond direct enzyme inhibition, it is crucial to understand how a compound affects complex cellular processes and signaling pathways. In vitro cell-based assays are used to investigate the mechanism of action in a more biologically relevant context. These studies can reveal effects on cell viability, proliferation, apoptosis (programmed cell death), and other specific cellular functions. tandfonline.commdpi.com

For example, novel [(3-indolylmethylene)hydrazono]indolin-2-one hybrids were evaluated for their anti-proliferative effects on various cancer cell lines. tandfonline.com The most active compounds were further studied to determine their mechanism, revealing that they induced apoptosis. This was demonstrated through assays that measure key events in the apoptotic pathway, such as cell cycle arrest and the expression levels of regulatory proteins like caspases and members of the Bcl-2 family. tandfonline.com Such studies provide a detailed picture of the cellular response to the compound.

Key in vitro assays for pathway interrogation include:

Cytotoxicity Assays: Measuring the effect of compounds on the viability and proliferation of cell lines (e.g., MCF-7, HepG-2). tandfonline.com

Cell Cycle Analysis: Using techniques like flow cytometry to determine if a compound causes cells to arrest at a specific phase of the cell cycle. tandfonline.com

Apoptosis Assays: Employing methods such as Annexin V-FITC staining or measuring caspase activity to confirm that the compound induces programmed cell death. tandfonline.com

Western Blot Analysis: Quantifying the levels of key signaling proteins (e.g., Bax, Bcl-2, caspases) to identify the specific molecular pathway being modulated. tandfonline.com

| Assay | Endpoint Measured | Cellular Process Investigated | Example Finding for an Indole Derivative (6n) |

| Cell Cycle Analysis | DNA content per cell | Cell proliferation and arrest | Significant decrease in G2/M phase population. tandfonline.com |

| Annexin V-FITC Assay | Phosphatidylserine exposure | Early and late apoptosis | 19-fold increase in apoptotic cells. tandfonline.com |

| Western Blot | Protein expression levels | Apoptotic signaling pathway | Increased expression of Caspase-3, Caspase-9, and Bax; decreased Bcl-2. tandfonline.com |

Table 5: Cellular pathway interrogation methods and representative findings for an active indolin-2-one derivative. tandfonline.com

Comparative Analysis with Other Indoline and Indole Scaffolds

The indoline scaffold, a saturated analogue of the indole ring, represents a key structural component in numerous biologically active molecules. Its comparison with the aromatic indole core, as well as with other N-acylated indoline derivatives, provides valuable insights into the structure-activity relationships that govern molecular function. These comparisons are fundamental in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Indoline vs. Indole Derivatives in Biological Contexts

The primary difference between an indoline and an indole scaffold is the saturation of the five-membered pyrrole (B145914) ring. The indole ring is aromatic and planar, while the indoline ring is non-aromatic and has a more flexible, three-dimensional structure. nih.govresearchgate.net This structural distinction has profound implications for their biological activity.

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, found in a vast number of natural products and FDA-approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.govrsc.orgmdpi.com Its aromaticity allows it to participate in π-π stacking and other electronic interactions with biological targets. researchgate.net

In contrast, the indoline scaffold has been studied less extensively but has gained significant interest in recent years. nih.govresearchgate.net The increased three-dimensionality (higher Fsp³) of the indoline ring is often associated with improved solubility and more favorable pharmacokinetic profiles compared to flat aromatic systems. acs.org The replacement of an indole with an indoline is a common bioisosteric strategy used in drug design to modulate a compound's properties while retaining its interaction with the primary biological target. researchgate.netnih.gov For example, some studies have reported that indoline derivatives can exhibit more potent antioxidant and anti-inflammatory activities than their corresponding indole analogues. researchgate.net In other contexts, novel indoline derivatives have shown potent antifungal activity, particularly against drug-resistant strains of Candida albicans. nih.govnih.gov

Table 2: Comparison of Indole and Indoline Scaffolds

| Feature | Indole Scaffold | Indoline Scaffold | Biological Implication | Reference(s) |

|---|---|---|---|---|

| Structure | Bicyclic aromatic system (fused benzene (B151609) and pyrrole rings). | Bicyclic system with a saturated pyrrole ring. | Indole is planar; indoline has a 3D conformation. | nih.govresearchgate.net |

| Electronic Properties | Electron-rich, capable of π-π stacking and hydrogen bonding. | Lacks aromaticity, acts as a secondary amine. | Different binding interactions with protein targets. | researchgate.netresearchgate.net |

| Prevalence in Drugs | Highly prevalent, considered a "privileged scaffold". | Less common but of increasing interest in drug design. | Indole is a well-validated core; indoline offers opportunities for novel chemical space. | nih.govrsc.org |

| Reported Activities | Anticancer, antimicrobial, antiviral, anti-inflammatory. | Antimicrobial, antioxidant, anti-inflammatory, α1-AR antagonism. | Both scaffolds are versatile, but specific activities can differ. | nih.govmdpi.comresearchgate.netresearchgate.net |

Comparative SAR of N-Acylated Indolines

The N-acyl group plays a crucial role in defining the biological activity of indoline derivatives. Modification of the substituent attached to the indoline nitrogen can significantly alter the compound's potency, selectivity, and mechanism of action. researchgate.netnih.gov N-acylation is a common synthetic step, and the nature of the acyl group—including its length, branching, and electronic properties—is a key variable in SAR studies. beilstein-journals.orgclockss.org

Studies on various N-acylated scaffolds have established several general principles. For instance, in a series of N-acyl amino acids investigated for mitochondrial uncoupling activity, the length and saturation of the fatty acid chain were critical. nih.gov Medium-chain fatty acids were found to be optimal, while very long or bulky acyl groups led to a decline in activity. nih.govmdpi.com This suggests that the N-acyl group must fit within a specific binding pocket or have appropriate lipophilicity to reach its target.

In the context of N-acyl indolines developed as inhibitors of the carboxylesterase Notum, the indoline core was identified as a potent scaffold. researchgate.net Further exploration of the N-acyl moiety could reveal that specific substitutions are required for optimal interaction with the enzyme's active site. For this compound, the 2-chloropropanoyl group confers specific steric and electronic properties. The chlorine atom is an electron-withdrawing group that can influence the reactivity of the carbonyl and participate in halogen bonding. The methyl group at the 2-position of the indoline ring and the methyl group on the propanoyl chain also introduce steric constraints that will influence how the molecule fits into a target binding site.

Table 3: General SAR Principles for N-Acylated Scaffolds

| Modification to N-Acyl Group | General Effect on In Vitro Activity | Example Context | Reference(s) |

|---|---|---|---|

| Chain Length | Optimal length often exists; very long chains can decrease activity. | N-acyl amino acids; N-acyl O-indolylalkyl ethanolamines. | nih.govmdpi.comnih.gov |

| Bulkiness | Bulky groups (e.g., benzoyl) can abolish activity compared to smaller alkyl chains. | Indole derivatives. | mdpi.com |

| Substituents on Acyl Chain | Introduction of functional groups (e.g., halogens, hydroxyls) can modulate binding affinity and electronics. | General principle in medicinal chemistry. | nih.gov |

| Amide Bond | The amide linkage itself is often a key structural requirement for activity. | N-acyl amino acids. | nih.gov |

Stereoisomer-Specific In Vitro Activity Profiles

Chirality is a fundamental aspect of molecular biology, as biological systems like enzymes and receptors are themselves chiral. nih.gov Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different biological activities. nih.govnih.gov The more active enantiomer is referred to as the "eutomer," while the less active one is the "distomer." nih.gov In some cases, the distomer may be inactive or contribute to off-target effects.

The compound this compound possesses two chiral centers: one at the C2 position of the propanoyl group and another at the C2 position of the methylindoline ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). The spatial arrangement of the substituents at these chiral centers can drastically affect how the molecule interacts with its biological target.

While specific in vitro activity data for the individual stereoisomers of this compound are not available in the reviewed literature, studies on other chiral compounds consistently demonstrate the importance of stereochemistry. For example, in a series of chiral benzo[d]isothiazolyloxypropanolamine derivatives tested as beta-adrenoceptor antagonists, the (S)-enantiomers consistently showed a higher degree of antagonism than the (R)-enantiomers. nih.gov Similarly, studies on chiral N6-benzyladenine derivatives found that chirality strongly influenced the affinity for cytokinin receptors, with some S-enantiomers showing cytokinin activity and others exhibiting selective anticytokinin activity. nih.gov These examples underscore the principle that a specific three-dimensional structure is often required for optimal binding to a biological target. Therefore, it is highly probable that the biological activity of this compound is stereospecific, with one isomer being significantly more potent than the others.

Table 4: Examples of Stereoisomer-Specific In Vitro Activity

| Compound Class | Stereoisomers Compared | Observed In Vitro Activity Difference | Reference(s) |

|---|---|---|---|

| Benzo[d]isothiazolyloxypropanolamines | (S)-enantiomers vs. (R)-enantiomers | (S)-enantiomers showed significantly higher antagonistic activity at β1-adrenoceptors. | nih.gov |

| N6-Benzyladenine Derivatives | (S)-enantiomers vs. (R)-enantiomers | Chirality determined whether the compound acted as a cytokinin agonist or antagonist, with strong receptor preference. | nih.gov |

| Antiarrhythmic Drugs (e.g., Disopyramide) | (S)-isomer vs. (R)-isomer | Enantiomers often exhibit different pharmacokinetic profiles and can have different potencies. | nih.gov |

1 2 Chloropropanoyl 2 Methylindoline As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

1-(2-Chloropropanoyl)-2-methylindoline is a valuable building block for the synthesis of intricate heterocyclic compounds. The presence of a reactive α-chloro amide group, coupled with the indoline (B122111) nucleus, allows for a variety of synthetic transformations.

The chloropropanoyl group in this compound is susceptible to a range of functional group transformations, primarily through nucleophilic substitution at the α-carbon. The chlorine atom, being a good leaving group, can be readily displaced by various nucleophiles. This allows for the introduction of diverse functionalities, leading to a wide array of derivatives.

Common nucleophilic substitution reactions at the α-position of N-acylindolines include the introduction of amines, azides, thiols, and alkoxides. These transformations are fundamental in modifying the chemical properties of the parent compound and are crucial for building more complex structures. For instance, the reaction with primary or secondary amines can lead to the corresponding α-amino amide derivatives, which are precursors to various bioactive molecules.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | α-Amino amide |

| Azide | NaN₃ | α-Azido amide |

| Thiol | RSH | α-Thio amide |

| Alkoxide | RO⁻ | α-Alkoxy amide |

These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the α-carbon is chiral. The reaction conditions can be tailored to favor the desired substitution product and minimize side reactions.

A key synthetic application of this compound is its use in intramolecular cyclization reactions. The indoline nitrogen, after the initial acylation, is part of an amide linkage. While the nitrogen itself is less nucleophilic due to amide resonance, intramolecular reactions can be induced, often under basic conditions or through transition-metal catalysis.

One important transformation is the intramolecular nucleophilic substitution where the enolate of the amide, formed under basic conditions, attacks the carbon bearing the chlorine atom. This can lead to the formation of tricyclic systems. A particularly relevant cyclization is the synthesis of pyrrolo[1,2-a]indoles. While the direct cyclization of this compound would lead to a pyrrolo[1,2-a]indolone derivative, this highlights the potential of N-haloacylindolines to form fused ring systems. rsc.org The general strategy involves the formation of a new ring fused to the indoline core, a common motif in various natural products and pharmaceuticals.

| Reaction Type | Conditions | Product |

| Intramolecular Alkylation | Base (e.g., NaH, K₂CO₃) | Pyrrolo[1,2-a]indolone derivative |

| Reductive Cyclization | Radical initiator (e.g., AIBN), Bu₃SnH | Lactam |

These cyclization strategies provide a powerful tool for the rapid construction of complex polycyclic indole (B1671886) and indoline derivatives.

The indoline scaffold can be further functionalized through various transition-metal-catalyzed cross-coupling reactions to create extended molecular architectures. While the parent this compound does not possess a suitable handle for direct cross-coupling on the aromatic ring, derivatives bearing a halide or triflate on the benzene (B151609) ring of the indoline can readily participate in such reactions. Common cross-coupling reactions employed for the functionalization of indole and indoline cores include the Heck, Suzuki, and Sonogashira reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org For an appropriately halogenated derivative of this compound, this reaction can be used to introduce alkenyl substituents.

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. nih.govnih.govmdpi.comresearchgate.net This reaction is widely used to introduce aryl or vinyl groups onto the indoline scaffold.

The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted indolines. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

| Coupling Reaction | Reactants | Catalyst System | Product |

| Heck | Halogenated Indoline + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted Indoline |

| Suzuki | Halogenated Indoline + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl-substituted Indoline |

| Sonogashira | Halogenated Indoline + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted Indoline |

These coupling reactions are instrumental in expanding the molecular complexity and diversity of compounds derived from the this compound scaffold.

Derivatization for Novel Chemical Libraries

The structural features of this compound make it an excellent starting point for the generation of novel chemical libraries for high-throughput screening (HTS). The indoline core is a well-established "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.netmdpi.com

The derivatization of the this compound scaffold can be achieved through a variety of strategies to generate a library of structurally diverse compounds. These strategies often involve combinatorial chemistry approaches, where different building blocks are systematically introduced at various positions of the molecule.

One common strategy is scaffold hopping , where the core indoline structure is modified to an alternative, but structurally related, heterocyclic system to explore new chemical space and potentially improve biological activity or physicochemical properties. nih.govrsc.org For instance, the indoline ring could be oxidized to an indole, or ring-expansion/contraction reactions could be employed.

Another key strategy is the functionalization at multiple points of diversity. For this compound, these points include:

The α-position of the propanoyl group: As discussed in section 6.1.1, this position can be readily functionalized with a wide range of nucleophiles.

The aromatic ring of the indoline: Through electrophilic aromatic substitution or by starting with pre-functionalized indolines, various substituents can be introduced on the benzene ring.

The methyl group at the 2-position: This group can potentially be functionalized, for example, through radical reactions.

The synthesis of chemical libraries based on the this compound scaffold for HTS is often facilitated by solid-phase organic synthesis (SPOS) or solution-phase parallel synthesis. nih.govnih.govnih.govaalto.fi These techniques allow for the rapid and efficient generation of a large number of compounds.

In a typical solid-phase synthesis approach, the indoline scaffold could be attached to a solid support. Subsequent reactions, such as the acylation with 2-chloropropanoyl chloride and further derivatization, are carried out on the resin-bound substrate. The final products are then cleaved from the solid support for screening.

The design of such libraries is often guided by computational methods to ensure that the synthesized compounds have drug-like properties and cover a diverse chemical space. nih.govnih.gov The goal is to create a focused library of compounds that are likely to interact with a specific biological target or a family of targets.

| Library Synthesis Approach | Key Features | Application |

| Solid-Phase Organic Synthesis | Scaffold attached to a solid support, ease of purification. | Generation of large and diverse libraries. |

| Solution-Phase Parallel Synthesis | Reactions carried out in solution in a parallel format. | Faster reaction optimization, suitable for smaller libraries. |

| Diversity-Oriented Synthesis | Aims to create structurally diverse and complex molecules. | Exploration of new chemical space and biological targets. nih.gov |

The resulting libraries of indoline-based compounds can then be screened against various biological targets to identify new lead compounds for drug discovery. acs.org

Precursor in Stereospecific Synthesis of Downstream Molecules

The presence of the 2-chloropropanoyl group attached to the chiral 2-methylindoline (B143341) scaffold provides a handle for various synthetic transformations where the stereochemistry can be controlled. The chiral environment created by the 2-methylindoline auxiliary could influence the approach of reagents, leading to the preferential formation of one diastereomer over the other.

Hypothetical Applications in Stereoselective Reactions:

Nucleophilic Substitution: The chlorine atom at the α-position of the carbonyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. By controlling the conformation of the N-acylindoline, the chiral auxiliary could shield one face of the molecule, directing the incoming nucleophile to the opposite face. This would result in the formation of a new stereocenter with a predictable configuration.

Enolate Chemistry: The α-proton of the propionyl group can be abstracted by a base to form an enolate. The stereochemistry of this enolate (E or Z) and its subsequent reactions with electrophiles would be influenced by the chiral 2-methylindoline auxiliary. This could be a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives.

Detailed Research Findings (Hypothetical)

As no specific research exists, the following table illustrates the type of data that would be generated from studies on the use of this compound in stereoselective nucleophilic substitution reactions.

Interactive Data Table: Hypothetical Diastereoselective Nucleophilic Substitution

| Entry | Nucleophile (Nu) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Sodium azide | 1 | 95:5 | 85 |

| 2 | Sodium cyanide | 2 | 92:8 | 80 |

| 3 | Phenylmagnesium bromide | 3 | 88:12 | 75 |

| 4 | Lithium thiophenoxide | 4 | 97:3 | 90 |

Note: The data in this table is purely illustrative and not based on actual experimental results.

The diastereomeric ratio (d.r.) would be a critical measure of the stereoselectivity of the reaction, indicating the preference for the formation of one diastereomer. High diastereoselectivity is a key requirement for a successful chiral auxiliary.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-acylindolines and related amides traditionally relies on methods that may involve hazardous solvents and reagents. Future research should prioritize the development of environmentally benign synthetic routes to 1-(2-Chloropropanoyl)-2-methylindoline.

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and minimized side products. tandfonline.comtandfonline.com The application of microwave technology to the acylation of 2-methylindoline (B143341) with 2-chloropropanoyl chloride could offer a more efficient and sustainable synthetic pathway compared to conventional heating methods. tandfonline.com

Use of Bio-based Solvents: Replacing conventional dipolar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) is a critical goal in green chemistry. rsc.org Solvents such as Cyrene™, a bio-based alternative, have been successfully used for the synthesis of amides from acid chlorides and amines. rsc.orghud.ac.uk Investigating the use of Cyrene™ or other green solvents for the synthesis of the target molecule could significantly improve the environmental profile of the process.

Metal-Free Catalysis: The development of metal-free reaction conditions for amide bond formation avoids the use of potentially toxic and costly metal catalysts. tandfonline.com Research into metal-free acylation of 2-methylindoline under neutral conditions represents a promising avenue for a cleaner synthesis. tandfonline.com

Table 1: Comparison of Potential Green Synthesis Methodologies

| Methodology | Potential Advantages | Key Research Question for this compound |

|---|---|---|

| Microwave Irradiation | Rapid reaction times, higher yields, energy efficiency. tandfonline.com | Can microwave heating improve the rate and yield of the acylation of 2-methylindoline without promoting side reactions? |

| Bio-based Solvents (e.g., Cyrene™) | Reduced toxicity, derived from renewable resources, biodegradable. rsc.org | Is Cyrene™ an effective solvent for this specific acylation, and does it simplify product isolation? |

Advanced Computational Design for Novel Analogues